molecular formula C9H10N2O3S B1303742 1-ethyl-1H-benzimidazole-2-sulfonic acid CAS No. 90331-19-4

1-ethyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1303742
CAS No.: 90331-19-4
M. Wt: 226.25 g/mol
InChI Key: CPFYRNMZRZTXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-1H-benzimidazole-2-sulfonic acid is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiulcer Properties

1-Ethyl-1H-benzimidazole-2-sulfonic acid derivatives have been explored for their potential antiulcer properties. For instance, a study by Terashima et al. (1995) synthesized ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, which exhibited significant mucosal protection against ethanol-induced gastric lesions in rats. This compound was found to be a potent H+/K(+)-ATPase inhibitor, demonstrating higher antiulcer activity compared to cimetidine in various animal models, including water-immersion stress-induced and acidified aspirin-induced gastric ulcers in rats (Terashima, Shimamura, Kawase, Tanaka, Uenishi, Kimura, Ishizuka, & Sato, 1995).

Antioxidant Capacity Assays

The antioxidant capacity of this compound derivatives has been studied in the context of ABTS/PP decolorization assays. Ilyasov et al. (2020) reviewed the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, highlighting the role of certain benzimidazole derivatives in forming coupling adducts with the ABTS radical cation. This study emphasizes the need for further investigation into the specificity and relevance of such reactions in evaluating antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Veterinary Drug Residues

In the field of food safety, research has been conducted on the residue levels of benzimidazole compounds, such as albendazole and its metabolites, in raw milk. A study by Tsiboukis et al. (2010) assessed the presence of these residues in milk samples from southern Greece, raising concerns about the controlled usage of benzimidazole drugs due to their potential health risks (Tsiboukis, Sazakli, Gortzi, Hadjichristodoulou, Matara, & Leotsinidis, 2010).

Antiinflammatory Activity

Benzimidazole derivatives have also shown atypical antiinflammatory activity, as demonstrated by Lazer et al. (1987). Their study on substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles revealed a distinct mechanism of action from conventional nonsteroidal antiinflammatory drugs, potentially mediated by an effect on neutrophil function (Lazer, Matteo, & Possanza, 1987).

Properties

IUPAC Name

1-ethylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFYRNMZRZTXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378256
Record name 1-ethyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90331-19-4
Record name 1-ethyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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